molecular formula C15H18Cl2N4O B560064 CP-809101 hydrochloride CAS No. 1215721-40-6

CP-809101 hydrochloride

Cat. No.: B560064
CAS No.: 1215721-40-6
M. Wt: 341.2 g/mol
InChI Key: NMUNRTCTDLORDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP 809101 hydrochloride is a potent and selective agonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound has shown promising results in animal models for the treatment of obesity and psychosis. due to its association with genotoxicity, its use is restricted to scientific research applications .

Scientific Research Applications

CP 809101 hydrochloride has several scientific research applications:

Preparation Methods

The synthesis of CP 809101 hydrochloride involves several steps. The key intermediate is 2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine. This intermediate is then converted to its hydrochloride salt form. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

CP 809101 hydrochloride undergoes several types of chemical reactions:

Mechanism of Action

CP 809101 hydrochloride exerts its effects by selectively activating the 5-HT2C receptors. These receptors are involved in the regulation of mood, appetite, and cognition. The activation of 5-HT2C receptors by CP 809101 hydrochloride leads to the inhibition of dopamine and norepinephrine release, which helps in reducing hyperactivity and food intake in animal models .

Comparison with Similar Compounds

CP 809101 hydrochloride is unique due to its high selectivity and potency for the 5-HT2C receptor. Similar compounds include:

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O.ClH/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20;/h1-3,8-10,17H,4-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUNRTCTDLORDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719338
Record name 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215721-40-6
Record name 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6′-(3-chloro-benzyloxy)-3,4,5,6-tetrahydro-2H-[1,2′]bipyrazinyl (1-A) in CH2Cl2 (4 mL) was added dropwise 1M HCl in ether (1.5 mL) and then hexane (4 mL) was added. The solid was collected and dried to give the hydrochloride salt (1-B) (300 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.